molecular formula C20H23NO B11558540 (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol

(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol

Cat. No.: B11558540
M. Wt: 293.4 g/mol
InChI Key: ANSXSZFENGRHNI-PFONDFGASA-N
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Description

(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol is an organic compound characterized by its unique structure, which includes a butylphenyl group, a methylphenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol typically involves the condensation of 4-butylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to modulate biological pathways involved in diseases. Research is ongoing to determine its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a compound of significant interest in multiple fields.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(Z)-3-(4-butylanilino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H23NO/c1-3-4-5-17-8-12-19(13-9-17)21-15-14-20(22)18-10-6-16(2)7-11-18/h6-15,21H,3-5H2,1-2H3/b15-14-

InChI Key

ANSXSZFENGRHNI-PFONDFGASA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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